molecular formula C18H24N2O5 B6189510 (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2648862-31-9

(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6189510
CAS No.: 2648862-31-9
M. Wt: 348.4
InChI Key:
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Description

“(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis . The Boc group is known for its unique reactivity pattern and finds large applications in synthetic organic chemistry .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group has been developed using flow microreactor systems . This method for the direct introduction of the Boc group into a variety of organic compounds is more efficient, versatile, and sustainable compared to the batch process .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The tert-butyl group in this compound exhibits a unique reactivity pattern, which is highlighted by its use in various chemical transformations . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.32 . The physical form can be either solid or liquid .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The tert-butyl group, including the Boc group, has potential applications in biocatalytic processes . The development of more efficient and sustainable methods for the synthesis of compounds containing the Boc group, such as flow microreactor systems, represents an important direction for future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the addition of the carboxylic acid group and the deprotection of the amine group. The tetrahydroisoquinoline ring is then formed through a cyclization reaction. Finally, the tert-butoxycarbonyl group is removed to yield the desired product.", "Starting Materials": [ "N-Boc-L-alanine", "3,4-dihydroisoquinoline", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "acetic acid", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Protection of the amine group by reacting N-Boc-L-alanine with ethyl chloroformate and triethylamine in dichloromethane to yield N-Boc-L-alanine ethyl ester.", "Step 2: Addition of the carboxylic acid group by reacting N-Boc-L-alanine ethyl ester with 3,4-dihydroisoquinoline, sodium hydroxide, and acetic acid in ethanol to yield (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester.", "Step 3: Deprotection of the amine group by hydrogenation of (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester using palladium on carbon and hydrogen gas to yield (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.", "Step 4: Cyclization of the tetrahydroisoquinoline ring by heating (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in acetic acid to yield the desired product.", "Step 5: Removal of the tert-butoxycarbonyl group by reacting the product with trifluoroacetic acid in dichloromethane to yield the final product, (3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." ] }

CAS No.

2648862-31-9

Molecular Formula

C18H24N2O5

Molecular Weight

348.4

Purity

95

Origin of Product

United States

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